2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆Cl₂O₄. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is a derivative of cyclopropane carboxylate and contains both hydroxyl and dichloroethenyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with 2,3-dihydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dichloroethenyl group can be reduced to form a more saturated compound.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichloroethenyl group can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
- 2-(Hydroxymethyl)-2-methyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid
Uniqueness
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to the presence of both hydroxyl and dichloroethenyl functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82045-66-7 |
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Molecular Formula |
C11H16Cl2O4 |
Molecular Weight |
283.14 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16Cl2O4/c1-11(2)7(3-8(12)13)9(11)10(16)17-5-6(15)4-14/h3,6-7,9,14-15H,4-5H2,1-2H3 |
InChI Key |
ZOVHKBNLHLVUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)OCC(CO)O)C=C(Cl)Cl)C |
Origin of Product |
United States |
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